molecular formula C15H22N2O7 B125548 (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester CAS No. 75989-23-0

(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester

Cat. No.: B125548
CAS No.: 75989-23-0
M. Wt: 342.34 g/mol
InChI Key: SYYIWPOFCIVQDV-UHFFFAOYSA-N
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Description

(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester: is a complex organic compound with the molecular formula C15H22N2O7 and a molecular weight of 342.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester typically involves multiple steps, starting with the preparation of the isoxazole ring. The process may include:

  • Formation of the isoxazole ring: : This can be achieved through cyclization reactions involving hydroxylamine and ketones or aldehydes.

  • Introduction of the methoxy and methyl groups: : These groups are usually introduced through nucleophilic substitution reactions.

  • Esterification: : The final step involves converting the carboxylic acid group into its diethyl ester form using ethanol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body, leading to therapeutic effects.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Isoxazole derivatives: : These compounds share the isoxazole ring structure but may have different substituents.

  • Ester derivatives: : Other esters with similar functional groups but different core structures.

The uniqueness of (Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester

Properties

IUPAC Name

diethyl 2-acetamido-2-[(3-methoxy-5-methyl-1,2-oxazol-4-yl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O7/c1-6-22-13(19)15(16-10(4)18,14(20)23-7-2)8-11-9(3)24-17-12(11)21-5/h6-8H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYIWPOFCIVQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(ON=C1OC)C)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128332
Record name 1,3-Diethyl 2-(acetylamino)-2-[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75989-23-0
Record name 1,3-Diethyl 2-(acetylamino)-2-[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75989-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(acetylamino)-2-[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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